3,4-Dimethoxyphenethylamine

Descripción

3,4-Dimethoxyphenethylamine is a natural product found in Pilosocereus leucocephalus, Vachellia rigidula, and Ototropis elegans with data available.

A derivative of phenethylamine containing two substituent methoxy groups in the phenyl ring.

Structure

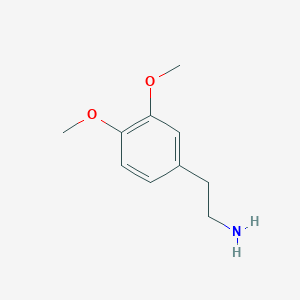

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOUKFYBOAKOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059506 | |

| Record name | Benzeneethanamine, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS], Solid | |

| Record name | Benzeneethanamine, 3,4-dimethoxy- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-Dimethoxyphenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

163 - 165 °C | |

| Record name | 3,4-Dimethoxyphenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14719304 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.00261 [mmHg] | |

| Record name | Benzeneethanamine, 3,4-dimethoxy- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-20-7 | |

| Record name | 3,4-Dimethoxyphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoveratrylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoveratrylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homoveratrylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homoveratrylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanamine, 3,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanamine, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxyphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DMPEA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQF9T435OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dimethoxyphenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3,4-Dimethoxyphenethylamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,4-Dimethoxyphenethylamine (DMPEA), also known as Homoveratrylamine, is a phenethylamine (B48288) derivative and a structural analog of the neurotransmitter dopamine (B1211576).[1][2] In DMPEA, the hydroxyl groups at the 3 and 4 positions of the dopamine phenyl ring are replaced with methoxy (B1213986) groups.[2] It is found naturally in various cacti species and is also an endogenous metabolite in humans, resulting from catecholamine metabolism.[1][3] This document provides a comprehensive overview of the core properties of DMPEA, intended for a scientific audience.

Chemical and Physical Properties

DMPEA is a clear, yellowish, viscous liquid at room temperature that is air-sensitive and soluble in water.[4][5] It is a basic amine that can form more stable salts, such as hydrochloride salts, which are easier to handle.

Quantitative Data for this compound (Free Base)

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₂ | [3] |

| Molecular Weight | 181.23 g/mol | [3] |

| CAS Number | 120-20-7 | [3] |

| Appearance | Clear yellowish to orange or slightly brownish viscous liquid | [3] |

| Melting Point | 12-15 °C | [3] |

| Boiling Point | 188 °C at 15 mmHg | [3] |

| Density | 1.074 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.546 | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| pKa | 9.74 ± 0.10 (Predicted) | [3] |

| LogP | 0.77 | [3] |

| Water Solubility | Soluble | [3] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |

Quantitative Data for this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 635-85-8 | [6] |

| Purity | ≥98% | [7] |

| Melting Point | 195-196 °C (from ethanol) | [6] |

Pharmacology and Biological Activity

DMPEA has been a subject of interest in biochemical research, particularly for its potential connection to psychiatric conditions, though its role remains largely unconfirmed.[1]

Pharmacodynamics:

-

Monoamine Oxidase (MAO) Inhibition: DMPEA exhibits mild inhibitory effects on monoamine oxidase, which may contribute to its biological activity.[1][7] It has been shown to inhibit the deamination of tyramine (B21549) and tryptamine (B22526) by rat brain monoamine oxidase.[7]

-

Serotonin (B10506) Receptors: It shows weak affinity for serotonin receptors.[2] In rodents, it can induce the head-twitch response, which is considered a behavioral proxy for serotonergic psychedelic effects.[2]

Pharmacokinetics:

-

The elimination half-life of DMPEA is reported to be less than 1 hour, which suggests rapid metabolism and inactivation.[2]

Human Activity:

-

Despite its structural similarity to psychoactive phenethylamines like mescaline, DMPEA itself is reported to be inactive in humans at oral doses up to 1,000 mg.[2]

Experimental Protocols

Synthesis of this compound

DMPEA serves as a crucial intermediate in the synthesis of various isoquinoline (B145761) alkaloids and cardiovascular drugs.[5][8] Several synthesis routes have been reported.

1. Synthesis from Veratraldehyde via Nitromethane (B149229) Condensation: This is a common laboratory method for producing DMPEA.[5]

-

Step 1: Condensation. 3,4-Dimethoxybenzaldehyde (veratraldehyde) is condensed with nitromethane to form β-nitro-3,4-dimethoxystyrene.

-

Step 2: Reduction. The resulting β-nitro-3,4-dimethoxystyrene is then reduced to yield this compound. While lithium aluminum hydride (LiAlH₄) is a highly effective reducing agent for this step, its high cost makes it less suitable for large-scale production.[5] An alternative, more cost-effective reducing agent is a combination of zinc amalgam and hydrochloric acid.[5]

2. Synthesis via Catalytic Hydrogenation: An alternative route involves the direct catalytic hydrogenation of 3,4-dimethoxybenzyl cyanide to produce DMPEA.[5]

3. Pictet and Finkelstein / Buck and Perkin Synthesis: An early, multi-step synthesis route proceeds as follows[2]:

-

3,4-Dimethoxybenzaldehyde → 3,4-Dimethoxycinnamic acid

-

3,4-Dimethoxycinnamic acid → 3,4-Dimethoxyphenylpropionic acid

-

3,4-Dimethoxyphenylpropionic acid → 3,4-Dimethoxyphenylpropionamide

-

3,4-Dimethoxyphenylpropionamide → this compound

Purification Methods

Due to its nature as a relatively strong base, DMPEA should be purified by fractionation through an efficient column in an inert atmosphere.[3]

-

Salt Formation for Purification: The amine can be converted to its hydrochloride salt, which can be recrystallized from ethanol (B145695) or a mixture of ethanol and diethyl ether.[3] The picrate (B76445) salt can also be formed and has a melting point of 165-167 °C (with decomposition).[3]

Visualizations

Synthesis Pathway from Veratraldehyde

Caption: A simplified workflow for the synthesis of DMPEA starting from veratraldehyde.

Safety and Handling

DMPEA is classified as harmful if swallowed and can cause skin and eye irritation, as well as potential allergic skin reactions.[1][8]

Handling Precautions:

-

Use only under a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, face shield, and gloves.[4][8]

-

Ensure eyewash stations and safety showers are readily accessible.[4]

Storage Conditions:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Store away from incompatible substances such as strong oxidizing agents.[4]

-

Protect from direct sunlight, air, and moisture.[4][9] Storing under an inert atmosphere is recommended.[9]

Hazard Information:

-

GHS Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Damage (Category 1); Skin Sensitization (Category 1B).[8]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage).[8]

-

Decomposition: Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Regulatory Status:

-

In the United States, DMPEA is not a controlled substance but may be considered a Schedule I analog under the Federal Analogue Act if intended for human consumption.[1]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 120-20-7 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS # 635-85-8, this compound hydrochloride, Homoveratrylamine hydrochloride, beta-(3,4-Dimethoxyphenyl)ethylamine hydrochloride - chemBlink [chemblink.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 3,4-二甲氧基苯乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Discovery and History of 3,4-Dimethoxyphenethylamine (DMPEA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxyphenethylamine (DMPEA), a naturally occurring phenethylamine (B48288) derivative structurally related to the neurotransmitter dopamine (B1211576), has a multifaceted history. Initially implicated in the pathophysiology of schizophrenia, this hypothesis has been largely superseded by a more nuanced understanding of its role as a trace amine and a precursor in the biosynthesis of various alkaloids. This technical guide provides a comprehensive overview of the discovery, synthesis, and key scientific milestones in the history of DMPEA. It includes detailed experimental protocols for its synthesis and isolation, quantitative data on its pharmacological properties, and visualizations of its metabolic and signaling pathways to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Introduction

This compound (DMPEA), also known as homoveratrylamine, is a phenethylamine that is structurally analogous to dopamine, with the hydroxyl groups at the 3 and 4 positions of the phenyl ring replaced by methoxy (B1213986) groups.[1] It is also closely related to the psychedelic compound mescaline (3,4,5-trimethoxyphenethylamine).[1] DMPEA is found in various plant species, notably in cacti of the Trichocereus genus (e.g., San Pedro cactus), and is also an endogenous metabolite in humans.[2]

Its history is marked by an early, and now largely dismissed, association with schizophrenia, where it was identified as the "pink spot" in the urine of some patients.[3] This initial hypothesis spurred considerable research into its metabolism and potential neuroactivity. While its direct psychoactive effects in humans are considered minimal to non-existent, even at high doses, DMPEA exhibits activity as a monoamine oxidase (MAO) inhibitor and serves as a crucial intermediate in the synthesis of numerous pharmacologically active compounds.[1][4]

This guide delves into the key aspects of DMPEA's scientific journey, providing the technical details necessary for its synthesis, isolation, and further investigation.

Discovery and Historical Context

The story of DMPEA is intertwined with the quest to understand the biochemical basis of mental illness. In the early 1960s, a substance found in the urine of some schizophrenic patients, which produced a pink spot on paper chromatograms, was identified as this compound. This led to the "pink spot" hypothesis, which postulated that aberrant methylation of dopamine to DMPEA was a causative factor in schizophrenia.

However, subsequent, more rigorous studies failed to consistently find a correlation between the "pink spot" and schizophrenia. It was later demonstrated that DMPEA can be found in the urine of healthy individuals and that the "pink spot" could be attributed to other dietary and metabolic compounds. Although the "pink spot" theory has been largely discredited, the initial research laid the groundwork for understanding the metabolism of phenethylamines and their potential roles in the central nervous system.

Chemical Synthesis

Several methods for the synthesis of this compound have been developed over the years, reflecting the evolution of synthetic organic chemistry.

Pictet and Finkelstein Synthesis (1909)

One of the earliest syntheses of DMPEA (then referred to as homoveratrylamine) was reported by Amé Pictet and T. Finkelstein in 1909. This multi-step synthesis starts from vanillin.[4]

Experimental Protocol:

-

Preparation of 3,4-Dimethoxycinnamic acid from Veratraldehyde: A mixture of veratraldehyde (3,4-dimethoxybenzaldehyde), malonic acid, and a catalytic amount of piperidine (B6355638) in pyridine (B92270) is heated. The reaction mixture is then acidified to precipitate the 3,4-dimethoxycinnamic acid.

-

Reduction to 3,4-Dimethoxyphenylpropionic acid: The cinnamic acid derivative is reduced, for example, using sodium amalgam or catalytic hydrogenation, to yield 3,4-dimethoxyphenylpropionic acid.

-

Formation of 3,4-Dimethoxyphenylpropionamide: The carboxylic acid is converted to the corresponding acid chloride using a chlorinating agent like thionyl chloride. The acid chloride is then treated with ammonia (B1221849) to form the amide.

-

Hofmann Rearrangement to this compound: The amide is subjected to a Hofmann rearrangement using bromine and a strong base (e.g., sodium hydroxide) to yield the final product, this compound.

Shulgin Synthesis

A more direct and widely cited synthesis was developed by Alexander Shulgin, as detailed in his book "PiHKAL" (Phenethylamines I Have Known and Loved).[5] This method utilizes the reduction of 3,4-dimethoxyphenylacetonitrile (B126087).

Experimental Protocol:

-

Preparation of 3,4-Dimethoxyphenylacetonitrile: Veratraldehyde is converted to the corresponding cyanohydrin, which is then reduced and dehydrated to form 3,4-dimethoxyphenylacetonitrile.

-

Reduction of the Nitrile: The 3,4-dimethoxyphenylacetonitrile is reduced to this compound. Shulgin describes the use of lithium aluminum hydride (LAH) in an anhydrous ether such as tetrahydrofuran (B95107) (THF) for this reduction. The reaction is typically carried out by adding a solution of the nitrile in THF to a stirred suspension of LAH in THF at reflux. After the reaction is complete, the excess LAH is quenched, and the product is isolated by extraction and subsequent distillation or crystallization of a salt.

A common industrial-scale adaptation of this synthesis involves the catalytic hydrogenation of 3,4-dimethoxybenzyl cyanide using a Raney nickel catalyst.[6]

Industrial Scale Hydrogenation Protocol: [6]

-

Materials: 100 kg of crystalline 3,4-dimethoxybenzyl cyanide, 310 L of 80-96% aqueous ethanol (B145695) containing 9-12% ammonia, 24 kg of Raney-nickel catalyst.

-

Procedure: The reactants are hydrogenated in a suitable reactor at 48-60°C under a hydrogen pressure of 8-10 atm.

-

Work-up: The catalyst is filtered off, the filtrate is evaporated, and the residue is subjected to vacuum fractionation to yield highly pure this compound.

Natural Occurrence and Isolation

DMPEA is a naturally occurring alkaloid in a variety of cactus species, most notably the San Pedro cactus (Trichocereus pachanoi) and the Peruvian Torch cactus (Trichocereus peruvianus), where it co-occurs with mescaline and other phenethylamines.[2]

Isolation from Trichocereus pachanoi

The following is a general protocol for the extraction and isolation of alkaloids, including DMPEA, from cactus material.

Experimental Protocol:

-

Preparation of Cactus Material: Fresh or dried cactus is cut into small pieces and thoroughly dried. The dried material is then ground into a fine powder.

-

Extraction: The powdered cactus material is subjected to a Soxhlet extraction or maceration with a polar solvent such as methanol (B129727) or ethanol for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure complete extraction of the alkaloids.

-

Acid-Base Extraction:

-

The combined alcoholic extracts are concentrated under reduced pressure.

-

The resulting residue is acidified with a dilute acid (e.g., hydrochloric acid or acetic acid) and then washed with a nonpolar organic solvent (e.g., hexane (B92381) or dichloromethane) to remove non-alkaloidal components.

-

The acidic aqueous layer is then made basic with a strong base (e.g., sodium hydroxide) to a pH of 9-10.

-

The freebase alkaloids are then extracted into a nonpolar organic solvent like dichloromethane (B109758) or chloroform.

-

-

Purification:

-

The organic extract containing the alkaloids is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated.

-

The crude alkaloid mixture can then be purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., hexane/ethyl acetate (B1210297) with increasing polarity).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing DMPEA.

-

-

Crystallization: The purified DMPEA can be crystallized as a salt (e.g., hydrochloride or sulfate) by dissolving the freebase in a suitable solvent and adding the corresponding acid.

Pharmacological Profile

While early reports suggested a lack of significant psychoactive effects in humans, subsequent research has revealed a more complex pharmacological profile for DMPEA.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of DMPEA and related compounds with key biological targets.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | Dopamine D1 | Dopamine D2 |

| This compound (DMPEA) | >10,000 | Weak Affinity[4] | Weak Affinity[7] | >10,000[1] | 36,000 ± 14,000[1] |

| Dopamine | 1,100 ± 160[1] | - | - | 1,100 ± 160[1] | 700 ± 300[1] |

| 2C-B | - | 8 - 1700[7] | 2.1 - 14 (ratio to 5-HT2A)[7] | - | - |

Note: Data for DMPEA at serotonin (B10506) and dopamine D1 receptors is limited, with most studies indicating very low affinity. The value for the D2 receptor is from a study on l-DOPA metabolites.

Table 2: Monoamine Oxidase (MAO) Inhibition (IC50, µM)

| Compound | MAO-A | MAO-B |

| This compound (DMPEA) | Some activity[4] | Some activity[3] |

| Clorgyline (MAO-A inhibitor) | 0.011[8] | - |

| Pargyline (MAO-B inhibitor) | - | 0.404[8] |

| Amphetamine | 14.0 (Ki)[9] | 234 (Ki)[9] |

Note: Specific IC50 values for DMPEA are not consistently reported in the literature, though its inhibitory activity is acknowledged.

Signaling and Metabolic Pathways

Metabolic Pathway of DMPEA

The primary metabolic pathway for DMPEA involves oxidative deamination by monoamine oxidase (MAO), primarily MAO-B, to form 3,4-dimethoxyphenylacetaldehyde.[3] This aldehyde is then further oxidized by aldehyde dehydrogenase and aldehyde oxidase to 3,4-dimethoxyphenylacetic acid (DOPAC-OCH3).[3] Minor metabolic routes can lead to the formation of 3,4-dimethoxy-2-phenylethanol and 3-methoxy-4-hydroxyphenylacetic acid.[3]

Metabolic pathway of this compound.

Interaction with Serotonin 5-HT2A Receptor Signaling

While DMPEA itself has weak affinity for serotonin receptors, its structural analogs, the 2C-X series of compounds, are potent agonists at the 5-HT2A receptor.[10] Activation of the 5-HT2A receptor, a Gq-protein coupled receptor, initiates a signaling cascade involving the activation of phospholipase C (PLC).[11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to a variety of downstream cellular effects.[11]

Simplified 5-HT2A receptor signaling cascade.

Conclusion

The journey of this compound from a controversial biomarker for schizophrenia to a well-characterized natural product and synthetic precursor highlights the dynamic nature of scientific inquiry. While its direct psychoactive properties are limited, its role as a monoamine oxidase inhibitor and its structural relationship to more potent compounds continue to make it a subject of interest for neuropharmacology and medicinal chemistry. The detailed protocols and compiled data within this guide are intended to facilitate further research into DMPEA and its derivatives, contributing to a deeper understanding of the structure-activity relationships of phenethylamines and their potential therapeutic applications.

References

- 1. Binding of dopamine and 3-methoxytyramine as l-DOPA metabolites to human alpha(2)-adrenergic and dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cactus alkaloids. XIX. Crystallization of mescaline HCl and 3-methoxytyramine HCl from Trichocereus pachanoi. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. PiHKAL [chemeurope.com]

- 6. Frontiers | The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex [frontiersin.org]

- 7. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. researchgate.net [researchgate.net]

- 10. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

What is the structure of 3,4-Dimethoxyphenethylamine?

An In-depth Technical Guide to 3,4-Dimethoxyphenethylamine

Introduction

This compound (DMPEA), also known by synonyms such as Homoveratrylamine and O,O-dimethyldopamine, is a phenethylamine (B48288) derivative.[1] Structurally, it is an analog of the key human neurotransmitter dopamine (B1211576), with the hydroxyl groups at the 3 and 4 positions of the benzene (B151609) ring replaced by methoxy (B1213986) groups.[1][2] This compound is also chemically related to mescaline (3,4,5-trimethoxyphenethylamine).[2][3]

DMPEA is found as a natural product in various plant species, including certain cacti, and is also an endogenous metabolite present in human urine as a product of catecholamine metabolism.[1][3] Historically, it gained significant attention for its potential connection to schizophrenia, though this link has been largely discredited.[1] In contemporary research and pharmaceutical development, DMPEA is primarily valued as a versatile chemical intermediate for the synthesis of various isoquinoline (B145761) alkaloids and pharmaceutical agents, and as a tool in neurodegenerative disease research.[4][5][6]

Chemical Structure and Properties

This compound is an aromatic ether and a derivative of 2-phenylethylamine, featuring methoxy substituents at the 3- and 4-positions of the phenyl ring.[3][7]

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(3,4-dimethoxyphenyl)ethan-1-amine[2] |

| CAS Number | 120-20-7[2] |

| Molecular Formula | C₁₀H₁₅NO₂[1][2] |

| Molecular Weight | 181.235 g·mol⁻¹[2][8] |

| SMILES | COc1ccc(CCN)cc1OC |

| InChI | 1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3[2] |

| InChI Key | ANOUKFYBOAKOIR-UHFFFAOYSA-N[2] |

Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow clear liquid/oil[4][5] |

| Melting Point | 12-15 °C[5] |

| Boiling Point | 188 °C at 15 mmHg (2.0 kPa)[3][5] |

| Density | 1.074 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.546[3] |

| Solubility | Soluble in chloroform (B151607) and methanol[5] |

| Topological Polar Surface Area | 44.50 Ų[8] |

Synthesis of this compound

Several synthesis routes for DMPEA have been documented. A prevalent industrial method involves the catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile (B126087) (also known as 3,4-dimethoxybenzyl cyanide).[4][5] An alternative classical approach begins with the condensation of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) with nitromethane, followed by the reduction of the resulting β-nitro-3,4-dimethoxyphenylethylene intermediate.[4]

Experimental Protocol: Catalytic Hydrogenation

The following protocol is adapted from a documented industrial synthesis process for producing high-purity this compound.[9]

Materials:

-

3,4-dimethoxybenzyl cyanide (100 kg)

-

80-96% aqueous ethanol (B145695) (310 L)

-

Ammonia (B1221849) (9-12% concentration in the ethanol solution)

-

Raney-nickel catalyst (24 kg), pre-treated

-

High-pressure reactor

Procedure:

-

The high-pressure reactor is charged with 100 kg of crystalline 3,4-dimethoxybenzyl cyanide.

-

310 L of an 80-96% aqueous ethanol solution containing 9-12% ammonia is added to the reactor.

-

24 kg of pre-treated Raney-nickel catalyst is introduced into the mixture.

-

The reactor is sealed and hydrogenation is carried out at a temperature of 48-60 °C under a hydrogen overpressure of 8 to 10 atmospheres.

-

The reaction is monitored until completion.

-

Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

-

The filtrate is concentrated by evaporating the solvent under reduced pressure.

-

The resulting residue is subjected to fractional distillation in vacuo to yield highly pure 3,4-dimethoxy-β-phenylethylamine (95.5 kg yield reported).[9]

Biological Activity and Mechanism of Action

While DMPEA is structurally similar to dopamine, its direct pharmacological activity is limited. It is considered biologically inactive in humans at oral doses up to 1,000 mg.[2] However, it exhibits specific biochemical properties relevant to researchers.

Key Biological Interactions:

-

Monoamine Oxidase (MAO) Inhibition : DMPEA acts as a weak monoamine oxidase inhibitor, which can reduce the metabolic breakdown of neurotransmitters.[1][2][3]

-

Mitochondrial Respiration Inhibition : It is a potent inhibitor of mitochondrial complex I, a property that makes it a useful tool in studies related to neurodegenerative conditions like Parkinson's disease.[3][5]

-

Serotonin (B10506) Receptor Affinity : DMPEA shows weak affinity for serotonin receptors and has been observed to induce the head-twitch response in rodents, a behavior associated with serotonergic psychedelic effects.[2]

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic methods. Full spectral data are available in public and commercial databases.[10][11][12]

| Spectroscopic Method | Key Information |

| ¹³C NMR | Spectrum available in CDCl₃ solvent, showing distinct peaks for the aromatic, ethylamine, and methoxy carbons.[11] |

| Infrared (IR) | Vapor phase IR spectrum is available for analysis of functional group vibrations.[12] |

| Mass Spectrometry (GC-MS) | Electron Ionization (EI) mass spectral data are available, providing fragmentation patterns for identification.[10][13] |

| UV Spectroscopy | The hydrochloride salt exhibits absorption maxima at approximately 230 and 279 nm.[13] |

Applications in Research and Development

The primary utility of DMPEA lies in its role as a building block in organic and pharmaceutical synthesis.

-

Pharmaceutical Intermediate : It is a crucial intermediate in the synthesis of cardiovascular drugs, including Verapamil and Bevantolol.[4][5]

-

Precursor for Isoquinolines : DMPEA serves as a precursor for the synthesis of a wide range of isoquinoline alkaloids.[4][6]

-

Neuroscience Research : Its function as a methylated dopamine metabolite and an inhibitor of mitochondrial respiration makes it a valuable compound for researchers studying the mechanisms of Parkinson's disease and other neurodegenerative disorders.[5]

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting.

Hazard Classification and Safety Precautions

| Category | Information |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage) |

| Precautionary Statements | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 |

| Personal Protective Equipment | Recommended PPE includes eye shields, gloves, and a dust mask (type N95 or equivalent). |

| Storage | Store in a dry, cool, and light-protected environment to ensure stability.[4] It is classified under storage class code 10 for combustible liquids. |

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 120-20-7 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. plantaedb.com [plantaedb.com]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. caymanchem.com [caymanchem.com]

3,4-Dimethoxyphenethylamine (DMPEA) and its Relationship to Dopamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxyphenethylamine (DMPEA), also known as homoveratrylamine, is a phenethylamine (B48288) compound structurally analogous to the critical human neurotransmitter, dopamine (B1211576).[1][2] In DMPEA, the hydroxyl groups present at the 3 and 4 positions of the dopamine phenyl ring are substituted with methoxy (B1213986) groups, making it the O,O-dimethylated form of dopamine.[2] This structural relationship has prompted significant research into its metabolic origins, physiological effects, and potential involvement in neuropathological processes.

Initially, DMPEA was investigated for its potential role in the pathophysiology of schizophrenia, stemming from a hypothesis that aberrant methylation of dopamine could lead to its formation.[2] This was linked to the "pink spot" found in the urine of some patients.[2] However, subsequent studies revealed its presence in the urine of healthy individuals as well, largely discrediting its specificity to the condition.[2] More recent research has focused on its neurotoxic properties, particularly concerning the nigrostriatal dopamine system, and its function as an inhibitor of mitochondrial respiration.[3][4] This guide provides a comprehensive technical overview of the core relationship between DMPEA and dopamine, summarizing key quantitative data, experimental protocols, and relevant biological pathways.

Metabolic Relationship

DMPEA is recognized as an endogenous metabolite found in human urine.[2][5] Its formation can be considered a consequence of catecholamine metabolism.[2] The primary metabolic pathway for DMPEA involves oxidative deamination catalyzed by monoamine oxidase (MAO), specifically MAO-B.[2][6] This process converts DMPEA into its corresponding aldehyde, 3,4-dimethoxyphenylacetaldehyde.[6] This intermediate is then further oxidized by aldehyde dehydrogenase and aldehyde oxidase to the final acid metabolite, 3,4-dimethoxyphenylacetic acid.[6] Studies in the 1960s investigated the conversion of dopamine to 3,4-dimethoxyphenylacetic acid in schizophrenic patients, exploring this metabolic link.[7] The elimination half-life of DMPEA is reported to be less than one hour, indicating rapid and extensive metabolism.[1]

Caption: Metabolic pathway of DMPEA.

Pharmacological Interaction with the Dopaminergic System

Despite its structural similarity to dopamine, DMPEA exhibits a distinct pharmacological profile. It does not appear to interact significantly with dopamine receptors as a primary mechanism of action.

-

Receptor Binding: Radioligand binding assays have indicated that DMPEA does not possess a high affinity for a broad range of G protein-coupled receptors, which includes dopamine receptors.[8] Its primary interactions are noted with serotonin (B10506) receptors, although this affinity is also characterized as weak.[1][8]

-

Monoamine Oxidase Inhibition: DMPEA has been shown to act as a mild monoamine oxidase (MAO) inhibitor.[2][8][9] This inhibition can reduce the degradation of other monoamines, potentially contributing to its overall bioactivity.[2]

-

Physiological Inactivity in Humans: In humans, DMPEA is reported to be pharmacologically inactive, even at high oral (up to 1,000 mg) and intravenous (10 mg) doses.[1][9] This lack of psychoactive effect is likely attributable to its rapid metabolism and inability to effectively engage central neurotransmitter systems.[1]

Neurotoxicity and Pathophysiological Implications

A significant aspect of DMPEA's relationship with the dopaminergic system is its demonstrated neurotoxicity, particularly relevant to research in neurodegenerative disorders like Parkinson's disease.

-

Inhibition of Mitochondrial Respiration: DMPEA is a potent inhibitor of mitochondrial complex I, a key component of the electron transport chain.[3][10] Inhibition of complex I is a well-established mechanism of dopaminergic neurotoxicity and is implicated in the pathogenesis of Parkinson's disease.[10] Studies comparing DMPEA to related compounds found that those with dimethoxy residues in the phenyl ring were more potent inhibitors of complex I.[10]

-

Toxicity to the Nigrostriatal System: In vivo studies have confirmed that DMPEA is toxic to the nigrostriatal dopamine system.[3] Continuous infusion of DMPEA into the rat caudate-putamen resulted in a significant reduction of striatal dopamine levels and a loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.[3] This finding establishes a direct toxic effect on the very neurons that utilize dopamine as their primary neurotransmitter.

Caption: Proposed mechanism of DMPEA-induced neurotoxicity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of DMPEA.

Table 1: In Vivo Effects of DMPEA on the Rat Nigrostriatal System Data extracted from Niwa et al. (1997).[3]

| Compound | Dose (Infusion) | Parameter | % of Control (Non-injected side) |

| DMPEA | 16.55 µmol / 7 days | Striatal Dopamine | 86% |

| DMPEA | 16.55 µmol / 7 days | Tyrosine Hydroxylase-positive Nigral Neurons | 76% |

*Indicates a significant decrease.

Experimental Protocols

This section provides detailed methodologies for key experimental procedures cited in the study of DMPEA and its effects on the dopaminergic system.

Protocol: In Vivo Neurotoxicity Assessment in Rodents

This protocol is based on the methodology described for assessing the toxic effects of DMPEA on the rat nigrostriatal system.[3]

-

Animal Model: Male Sprague-Dawley rats are used for this procedure.[3] Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Stereotaxic Surgery and Pump Implantation:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).

-

Mount the animal in a stereotaxic frame.

-

Perform a craniotomy to expose the skull over the target brain region (e.g., caudate-putamen).

-

Implant a brain infusion cannula connected via tubing to a mini-osmotic pump (e.g., Alzet model 2001) subcutaneously in the dorsal region.

-

The pump is filled with either a sterile saline vehicle (control) or a solution of DMPEA to deliver a specified dose (e.g., 16.55 µmol over 7 days).[3]

-

-

Post-Operative Care and Infusion Period:

-

Provide post-operative analgesia and monitor the animal's recovery.

-

Allow the infusion to proceed for the designated period (e.g., 7 days).

-

-

Tissue Collection and Preparation:

-

At the end of the infusion period, euthanize the animals via an approved method (e.g., overdose of pentobarbital (B6593769) followed by perfusion).

-

For neurochemical analysis, rapidly dissect the brains, isolate the striata (injected and non-injected sides), and immediately freeze them on dry ice. Store at -80°C.

-

For immunohistochemistry, perfuse the animals transcardially with saline followed by 4% paraformaldehyde. Post-fix the brains in the same fixative and then transfer to a sucrose (B13894) solution for cryoprotection.

-

-

Dopamine Quantification (HPLC-ECD):

-

Homogenize striatal tissue samples in a perchloric acid solution containing an internal standard.

-

Centrifuge the homogenate to pellet proteins.

-

Filter the supernatant and inject it into a high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column and an electrochemical detector (ECD).[11]

-

Quantify dopamine levels by comparing peak areas to those of known standards.

-

-

Immunohistochemistry for TH-Positive Neurons:

-

Section the cryoprotected brain tissue (substantia nigra) using a cryostat.

-

Perform immunohistochemical staining using a primary antibody against Tyrosine Hydroxylase (TH) and an appropriate secondary antibody conjugated to a reporter enzyme (e.g., HRP) or fluorophore.

-

Count the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods to ensure unbiased cell counting.

-

Compare cell counts between the injected and non-injected hemispheres.

-

Caption: Workflow for in vivo neurotoxicity assessment.

Protocol: Radioligand Competition Binding Assay (General)

This protocol provides a general framework for determining the binding affinity (Ki) of DMPEA for dopamine receptors (e.g., D2) using a competition assay.[12][13]

-

Preparation of Receptor Source:

-

Use a cell line stably expressing the human dopamine receptor of interest (e.g., HEK293 cells expressing D2 receptors) or membrane preparations from brain tissue rich in the receptor (e.g., rat striatum).

-

Homogenize the cells or tissue in an ice-cold buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: Receptor membranes + radioligand (e.g., [³H]-Spiperone for D2 receptors).

-

Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a known unlabeled competitor (e.g., Haloperidol).

-

Competition: Receptor membranes + radioligand + varying concentrations of the test compound (DMPEA).

-

-

-

Incubation:

-

Add the assay components (buffer, membranes, radioligand, and competitor/DMPEA) to the wells.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of DMPEA.

-

Use non-linear regression analysis (e.g., using Prism software) to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of DMPEA that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Conclusion

The relationship between this compound and dopamine is multifaceted. While a direct pharmacological interaction at the dopamine receptor level is weak to negligible, their connection through metabolic pathways and, most critically, through mechanisms of neurotoxicity is significant. DMPEA's structural identity as a methylated dopamine analog and its ability to induce dopaminergic neurodegeneration via mitochondrial inhibition make it a valuable tool for researchers studying the molecular underpinnings of Parkinson's disease and other neurodegenerative disorders.[3][4] Understanding this relationship provides crucial insights into how endogenous or exogenous compounds structurally related to key neurotransmitters can contribute to the selective vulnerability of specific neuronal populations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Dimethoxyphenylethylamine and tetrahydropapaverine are toxic to the nigrostriatal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. CONVERSION OF DOPAMINE TO 3,4-DIMETHOXYPHENYLACETIC ACID IN SCHIZOPHRENIC PATIENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound: A Phenethylamine Analogue_Chemicalbook [chemicalbook.com]

- 10. Effect of dopamine, dimethoxyphenylethylamine, papaverine, and related compounds on mitochondrial respiration and complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemijournal.com [chemijournal.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. researchgate.net [researchgate.net]

The Occurrence and Analysis of 3,4-Dimethoxyphenethylamine in Natural Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxyphenethylamine (DMPEA), a phenethylamine (B48288) alkaloid and a structural analog of dopamine (B1211576), is a naturally occurring compound found in a variety of plant species, most notably within the Cactaceae family. Its presence alongside other psychoactive alkaloids, such as mescaline, has prompted interest in its biosynthesis, pharmacology, and potential synergistic effects. This technical guide provides an in-depth overview of the natural sources of DMPEA, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a review of its known biological signaling pathways.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the cactus family (Cactaceae). It often co-occurs with other phenethylamine alkaloids, including its more widely known structural relative, mescaline (3,4,5-trimethoxyphenethylamine).

The primary natural sources of DMPEA include:

-

Cacti of the genus Echinopsis (formerly Trichocereus) :

-

Pilosocereus species :

-

Pilosocereus leucocephalus

-

-

Vachellia species :

-

Vachellia rigidula

-

-

Ototropis species :

-

Ototropis elegans

-

-

Backebergia species :

-

Backebergia militaris

-

DMPEA is considered a minor alkaloid in these species, often found in trace amounts relative to other constituents like mescaline.[1] Its biosynthesis is understood to be closely related to that of mescaline, originating from the amino acid tyrosine.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in its natural sources is generally low and can be influenced by factors such as the specific plant species, age, growing conditions, and the part of the plant being analyzed.[5] The available quantitative data is limited, with most studies reporting its presence in trace amounts.

| Plant Species | Part of Plant | Concentration (% of Dry Weight) | Reference |

| Austrocylindropuntia pachypus | Not specified | < 0.01% | --INVALID-LINK-- |

| Trichocereus peruvianus | Not specified | Trace | --INVALID-LINK-- |

| Echinopsis pachanoi | Stem (green outer tissue) | Trace amounts, co-occurs with mescaline | [1][2][3][4] |

It is important to note that the concentrations of alkaloids in cacti can be highly variable.[5]

Experimental Protocols

The extraction and quantification of this compound from plant matrices typically involve a multi-step process including extraction, purification, and analytical determination. The following is a generalized protocol based on established methods for phenethylamine alkaloids from plant sources.[6][7][8][9]

General Alkaloid Extraction from Cacti

This protocol outlines a standard acid-base extraction method suitable for isolating phenethylamine alkaloids from cactus tissue.

Solid-Phase Extraction (SPE) for Phenethylamine Purification

For further purification and to remove interfering compounds, Solid-Phase Extraction (SPE) can be employed. This method is particularly useful for cleaning up complex extracts before chromatographic analysis.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like DMPEA.

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer.

-

Column : A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Carrier Gas : Helium at a constant flow rate.

-

Injection : Splitless or split injection of the sample.

-

Temperature Program : An initial oven temperature of around 100°C, held for a few minutes, followed by a ramp up to 280-300°C.

-

Mass Spectrometry : Electron ionization (EI) at 70 eV is standard. Data is acquired in full scan mode for identification, and selected ion monitoring (SIM) mode can be used for quantification.

-

Identification : Compounds are identified by comparing their mass spectra and retention times with those of authentic standards. The NIST library can also be used for tentative identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of trace amounts of DMPEA in complex matrices.

-

Instrumentation : A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

Column : A C18 reversed-phase column is commonly used.

-

Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

-

Ionization : Electrospray ionization (ESI) in positive ion mode is typically used for phenethylamines.

-

Mass Spectrometry : Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity.

Signaling Pathways

The pharmacological activity of this compound is not as well-characterized as that of other phenethylamines. However, its structural similarity to dopamine and mescaline suggests potential interactions with various neurotransmitter systems.

Interaction with Serotonin (B10506) Receptors

DMPEA has been shown to have a weak affinity for serotonin receptors and can induce a head-twitch response in rodents, which is a behavioral proxy for serotonergic psychedelic effects. This suggests an interaction with the serotonin system, likely involving the 5-HT2A receptor, a key target for classic psychedelics. The activation of the 5-HT2A receptor typically initiates a Gq-coupled signaling cascade.

Inhibition of Mitochondrial Complex I

DMPEA has been reported to be a potent inhibitor of brain mitochondrial respiration, specifically targeting Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[10][11][12][13] Inhibition of Complex I disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).

Conclusion

This compound is a naturally occurring alkaloid found in a number of plant species, particularly cacti of the former Trichocereus genus. While it is typically present in low concentrations, its co-occurrence with other psychoactive compounds and its own distinct pharmacological activities, such as the inhibition of mitochondrial Complex I and potential interaction with serotonergic pathways, make it a compound of interest for further research. The experimental protocols outlined in this guide provide a framework for the extraction, purification, and analysis of DMPEA, which will be crucial for future studies aimed at elucidating its full pharmacological profile and potential therapeutic applications. Further quantitative studies across a wider range of species and growing conditions are needed to better understand the natural variability of this compound.

References

- 1. San Pedro: Basic Info | Echynopsis pachanoi | Psycheplants | ICEERS [iceers.org]

- 2. Echinopsis pachanoi - Wikipedia [en.wikipedia.org]

- 3. scilit.com [scilit.com]

- 4. Echinopsis pachanoi – Nurservicio [nurservicio.com]

- 5. troutsnotes.com [troutsnotes.com]

- 6. Technical note: an improved method for extraction and quantification of toxic phenethylamines from Acacia berlandieri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. Enhanced mitochondrial inhibition by 3,4-dihydroxyphenyl-acetaldehyde (DOPAL)-oligomerized α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of cell death pathway activation following drug-induced inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic assessment of a novel mitochondrial complex I inhibitor in in vitro and in vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Mitochondrial Complex I Inhibitors as Anticancer and Radiosensitizer Drugs Based on Compensatory Stimulation of Lactate Release - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3,4-Dimethoxyphenethylamine in Catecholamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxyphenethylamine (DMPEA), a structural analog of the neurotransmitter dopamine (B1211576), has been a subject of interest in neurochemical research for decades.[1][2] Historically linked to the "pink spot" controversy in schizophrenia research, its precise role in catecholamine metabolism remains an area of ongoing investigation.[1] This technical guide provides a comprehensive overview of the current understanding of DMPEA's interaction with key components of the catecholamine metabolic pathway, including its effects on enzymes such as monoamine oxidase (MAO) and its affinity for dopamine and norepinephrine (B1679862) transporters and receptors. This document consolidates available quantitative data, details relevant experimental protocols, and presents visual representations of associated pathways and workflows to support further research and drug development efforts.

Introduction

This compound (DMPEA), also known as homoveratrylamine, is a phenethylamine (B48288) derivative that is structurally similar to dopamine, with methoxy (B1213986) groups replacing the hydroxyl groups at the 3 and 4 positions of the benzene (B151609) ring.[1][2] It is an endogenous metabolite found in human urine and has been identified as a product of catecholamine metabolism.[1] While early research explored its potential as a biomarker for schizophrenia, this hypothesis has been largely discredited.[1] Current research focuses on its pharmacological effects, including its mild inhibitory action on monoamine oxidase (MAO) and its potential neurotoxic properties.[1][3][4] Understanding the nuanced interactions of DMPEA with the catecholamine system is crucial for elucidating its physiological and pathological significance.

Interaction with Key Enzymes and Receptors

The primary mechanism by which DMPEA is thought to influence catecholamine metabolism is through its interaction with enzymes that degrade catecholamines and its binding to neuronal receptors and transporters.

Monoamine Oxidase (MAO) Inhibition

DMPEA exhibits mild inhibitory effects on monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[1] By inhibiting MAO, DMPEA can lead to an increase in the synaptic levels of these neurotransmitters.

Catechol-O-Methyltransferase (COMT) Interaction

The interaction of DMPEA with Catechol-O-Methyltransferase (COMT), another key enzyme in catecholamine degradation, is less well-characterized. Further research is required to determine if DMPEA acts as a substrate or inhibitor of COMT.

Dopamine Receptor and Transporter Affinity

Norepinephrine Transporter Affinity

The affinity of DMPEA for the norepinephrine transporter (NET) is also an important parameter for understanding its overall effect on catecholamine signaling. As with dopamine receptors, direct binding data for DMPEA is currently lacking.

Quantitative Data

Quantitative data on the binding affinities and inhibitory concentrations of DMPEA are limited. The following tables summarize the available data for DMPEA and its structural analog, 3,4-dimethoxyamphetamine (3,4-DMA), for comparative purposes.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Compound | Enzyme | Parameter | Value (nM) | Reference |

| 3,4-Dimethoxyamphetamine (3,4-DMA) | MAO-A | IC50 | 20,000 | [5] |

| 3,4-Dimethoxyamphetamine (3,4-DMA) | MAO-B | IC50 | >100,000 | [5] |

Table 2: Receptor Binding Affinity

| Compound | Receptor | Parameter | Value (nM) | Reference |

| 3,4-Dimethoxyamphetamine (3,4-DMA) | 5-HT1A | Ki | 64,600 | [5] |

| 3,4-Dimethoxyamphetamine (3,4-DMA) | 5-HT2A | Ki | 43,300 | [5] |

Signaling Pathways and Experimental Workflows

Catecholamine Metabolism Pathway

The following diagram illustrates the canonical catecholamine synthesis and degradation pathway, highlighting the potential points of interaction for DMPEA.

Experimental Workflow: In Vitro MAO Inhibition Assay

This workflow outlines the general steps for determining the inhibitory potential of DMPEA on MAO activity in vitro.

Experimental Workflow: Radioligand Binding Assay

This diagram illustrates the steps involved in a competitive radioligand binding assay to determine the affinity of DMPEA for a specific receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DMPEA's role in catecholamine metabolism.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of DMPEA for MAO-A and MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Kynuramine (for MAO-A) or benzylamine (B48309) (for MAO-B) as substrate

-

DMPEA

-

Phosphate (B84403) buffer (pH 7.4)

-

96-well microplate reader (spectrophotometer or fluorometer)

-

Clorgyline (positive control for MAO-A inhibition)

-

Selegiline (positive control for MAO-B inhibition)

Procedure:

-

Prepare serial dilutions of DMPEA in phosphate buffer.

-

In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

-

Add the DMPEA dilutions to the respective wells. Include wells with buffer only (negative control) and wells with the positive control inhibitor.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B) to all wells.

-

Monitor the change in absorbance or fluorescence over time at the appropriate wavelength (316 nm for 4-hydroxyquinoline (B1666331) from kynuramine, or 250 nm for benzaldehyde (B42025) from benzylamine).[6]

-

Calculate the initial reaction velocities for each DMPEA concentration.

-

Plot the percentage of inhibition against the logarithm of the DMPEA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Objective: To determine the inhibitory constant (Ki) of DMPEA for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

-

[³H]Spiperone (radioligand)

-

DMPEA

-

(+)-Butaclamol (for determining non-specific binding)

-

Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Glass fiber filters (GF/B or GF/C)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of DMPEA in the assay buffer.

-

In a 96-well plate, add the cell membranes, a fixed concentration of [³H]Spiperone, and the DMPEA dilutions.

-

For total binding, add assay buffer instead of DMPEA. For non-specific binding, add a high concentration of (+)-butaclamol.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding by rapid filtration through the glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

Calculate the specific binding at each DMPEA concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the DMPEA concentration and fit the data to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Microdialysis for Measuring Extracellular Dopamine Levels

Objective: To measure the effect of DMPEA administration on extracellular dopamine concentrations in a specific brain region (e.g., the striatum) of a freely moving animal.

Materials:

-

Laboratory animals (e.g., rats)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

DMPEA solution for administration (e.g., intraperitoneal injection)

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

-

Surgically implant a guide cannula into the target brain region of the anesthetized animal using a stereotaxic apparatus.[7]

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[8]

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of dopamine levels.[8]

-

Administer DMPEA to the animal.

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.[7]

-

Express the results as a percentage change from the baseline dopamine levels.

Assessment of Neurotoxicity on Dopaminergic Neurons

Objective: To evaluate the potential neurotoxic effects of DMPEA on dopaminergic neurons in culture.

Materials:

-

Primary ventral mesencephalic-striatal co-cultures or a dopaminergic cell line (e.g., SH-SY5Y).

-

DMPEA

-

Cell culture medium and supplements

-

Antibodies against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

-

Fluorescence microscope

-

MTT or LDH assay kits for assessing cell viability.

Procedure:

-

Culture the dopaminergic neurons.

-

Treat the cultures with varying concentrations of DMPEA for a specified period (e.g., 24-48 hours).

-

Assess overall cell viability using an MTT or LDH assay.

-

Fix the cells and perform immunocytochemistry using an anti-TH antibody to specifically label dopaminergic neurons.

-

Count the number of TH-positive neurons in treated and control cultures to determine if DMPEA causes a specific loss of dopaminergic cells.[3]

-

Analyze the morphology of the remaining TH-positive neurons for signs of neurite degeneration.

Conclusion

This compound remains a compound of interest due to its structural relationship with dopamine and its potential to modulate catecholamine metabolism. While it is established that DMPEA exhibits mild MAO inhibitory activity, a comprehensive quantitative understanding of its interactions with other key components of the catecholamine system, such as COMT, dopamine receptors, and norepinephrine transporters, is still lacking. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the pharmacological profile of DMPEA. Future studies focusing on generating precise quantitative data will be crucial for fully elucidating the role of DMPEA in both normal physiology and in the context of neurological disorders. Such research will not only enhance our fundamental understanding of catecholamine metabolism but also inform the development of novel therapeutic agents targeting this critical neurotransmitter system.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Neurotoxic effects of papaverine, tetrahydropapaverine and dimethoxyphenylethylamine on dopaminergic neurons in ventral mesencephalic-striatal co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 120-20-7 [chemicalbook.com]

- 5. 3,4-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Pharmacological Profile of 3,4-Dimethoxyphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxyphenethylamine (DMPEA), also known as homoveratrylamine, is a phenethylamine (B48288) derivative and a structural analog of the neurotransmitter dopamine. It has been the subject of scientific inquiry for its potential psychoactive properties and its role as an endogenous metabolite. This technical guide provides a comprehensive overview of the pharmacological profile of DMPEA, consolidating available data on its receptor binding affinity, mechanism of action, and pharmacokinetics. Detailed experimental protocols for key assays are described, and signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.

Introduction

This compound (DMPEA) is an organic compound classified as a phenethylamine.[1] It is structurally analogous to dopamine, with the hydroxyl groups at the 3 and 4 positions of the benzene (B151609) ring replaced by methoxy (B1213986) groups.[1][2][3] Historically, DMPEA was investigated for its potential link to schizophrenia, though this association has been largely discredited.[1] It is also recognized as an intermediate in the synthesis of various pharmaceutical compounds, including cardiovascular drugs like Verapamil.[4] This document aims to provide a detailed technical overview of the pharmacological properties of DMPEA to serve as a resource for researchers and drug development professionals.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| CAS Number | 120-20-7 | [1] |

| Appearance | Colorless to pale yellow liquid | [4] |

Pharmacodynamics: Receptor and Enzyme Interactions

DMPEA exhibits a multi-target pharmacological profile, primarily interacting with serotonin (B10506) receptors and monoamine oxidase enzymes.

Serotonin Receptor Affinity

Monoamine Oxidase Inhibition

DMPEA acts as a mild inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[1] This inhibition can lead to an increase in the synaptic levels of neurotransmitters like serotonin and dopamine. Specific IC50 values for DMPEA against MAO-A and MAO-B isoforms are not consistently reported in the available literature.

Pharmacokinetics

The pharmacokinetic profile of DMPEA is characterized by rapid metabolism.

| Parameter | Value | Reference |

| Elimination Half-Life | < 1 hour | [2] |

| Bioavailability | Not specified | |

| Metabolism | Rapid and extensive | [2] |

| Excretion | Not specified |

Physiological and Behavioral Effects